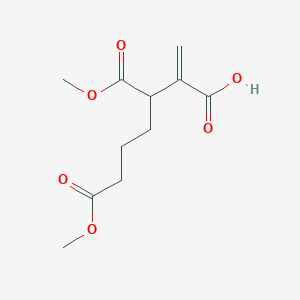
Tensyuic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tensyuic acid A is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 3-(methoxycarbonyl)propyl group and in which the non-conjugated carboxy group has been converted to the corresponding methyl ester. The (+)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid and a methyl ester.
Applications De Recherche Scientifique
Synthesis and Biological Properties
Tensyuic acids, including Tensyuic acid A, have been a subject of interest due to their bioactive properties. A study by Matsumaru et al. (2008) describes the first total synthesis of tensyuic acids B, C, and E. This research is significant as it provides a pathway to study the properties and potential applications of these compounds, including this compound, in various fields such as medicinal chemistry and pharmacology (Matsumaru et al., 2008).
Antibiotic Properties
Hasegawa et al. (2007) identified this compound as one of the new alkylitaconic acids with potential antimicrobial properties. This study isolated Tensyuic acids A to F from Aspergillus niger and found that Tensyuic acid C demonstrated moderate antimicrobial activity. This discovery opens avenues for further exploration of this compound in antimicrobial research (Hasegawa et al., 2007).
Derivatives and Bioactive Metabolites
In a study by Li et al. (2011), new hexylitaconic acid derivatives, which are related to tensyuic acids, were isolated from a marine sponge-derived fungus. These compounds, including derivatives of this compound, were evaluated for their cytotoxicity and anti-inflammatory activities. The study provides insights into the potential application of this compound and its derivatives in the development of new pharmaceutical agents (Li et al., 2011).
Propriétés
Formule moléculaire |
C11H16O6 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
7-methoxy-3-methoxycarbonyl-2-methylidene-7-oxoheptanoic acid |
InChI |
InChI=1S/C11H16O6/c1-7(10(13)14)8(11(15)17-3)5-4-6-9(12)16-2/h8H,1,4-6H2,2-3H3,(H,13,14) |
Clé InChI |
MDFIHAYHEBXNCC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(C(=C)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



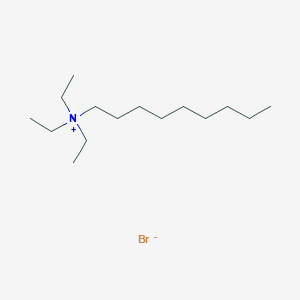
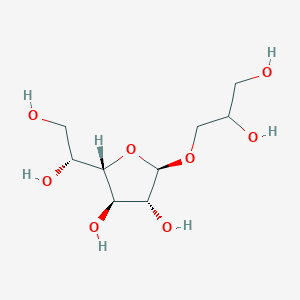
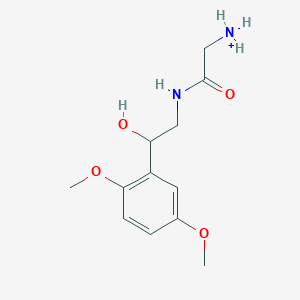
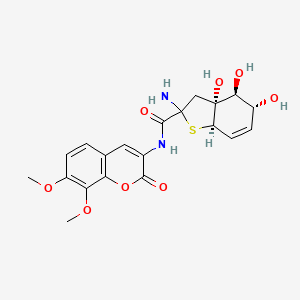
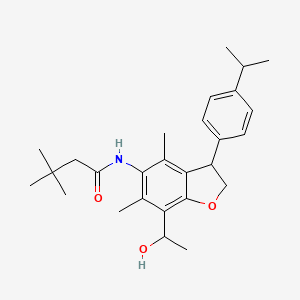
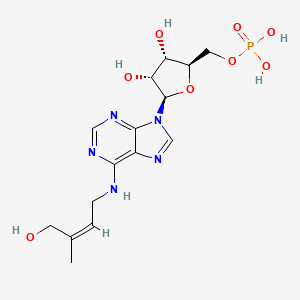
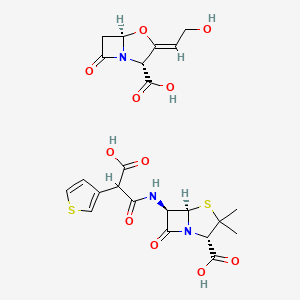
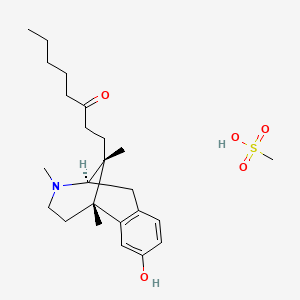
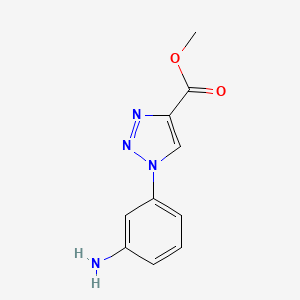
![1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylate](/img/structure/B1260368.png)
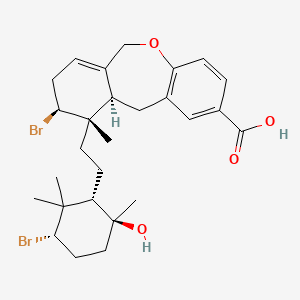
![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)